molecular formula C8H15NO B13165969 1-[(2S)-Piperidin-2-YL]propan-1-one

1-[(2S)-Piperidin-2-YL]propan-1-one

Cat. No.: B13165969
M. Wt: 141.21 g/mol
InChI Key: FDOBDBWYWMTMKT-ZETCQYMHSA-N
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Description

1-[(2S)-Piperidin-2-YL]propan-1-one (IUPAC name: (2S)-1-(piperidin-2-yl)propan-1-one) is a chiral ketone featuring a piperidine ring substituted at the second position with a propan-1-one group. The (2S) stereochemistry is critical, as it distinguishes this compound from its enantiomers and diastereomers. The compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of cytotoxic agents and antibody-drug conjugates (ADCs) .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-[(2S)-piperidin-2-yl]propan-1-one

InChI

InChI=1S/C8H15NO/c1-2-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

FDOBDBWYWMTMKT-ZETCQYMHSA-N

Isomeric SMILES

CCC(=O)[C@@H]1CCCCN1

Canonical SMILES

CCC(=O)C1CCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(2S)-Piperidin-2-YL]propan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 1-[(2S)-Piperidin-2-YL]propan-1-one often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-Piperidin-2-YL]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2S)-Piperidin-2-YL]propan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2S)-Piperidin-2-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The biological and physicochemical properties of 1-[(2S)-Piperidin-2-YL]propan-1-one are influenced by its ketone position, piperidine substitution pattern, and stereochemistry. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of 1-[(2S)-Piperidin-2-YL]propan-1-one and Analogs
Compound Name Key Structural Features Biological Activity/Application References
1-[(2S)-Piperidin-2-YL]propan-1-one (2S)-piperidin-2-yl group; propan-1-one Intermediate in ADC synthesis (e.g., tubulysin analogs); stereospecific interactions
1-(Piperidin-1-yl)propan-1-one Piperidin-1-yl group; propan-1-one Linker in psoralen derivatives; inhibits ALDH1A1/ALDH2 enzymes (>90% at 10 μM)
(S)-1-(Piperidin-2-yl)propan-2-one Propan-2-one group; (S)-piperidin-2-yl Natural anti-helminthic (pelletierine); historical use in parasitic infections
4-Chloroethcathinone (4-CEC) 4-Chlorophenyl group; ethylamino substituent on propan-1-one Psychostimulant; detected in NPS intoxications
2-Phenyl-2-(1-piperidinyl)propane (PPP) Phenyl and piperidinyl groups at C2 of propane Research chemical; no therapeutic use reported
1-(α,α-Dimethylbenzyl)-Piperidine Benzyl and dimethyl groups on piperidine Synthetic intermediate; structural analog with unknown bioactivity

Key Differences and Implications

Ketone Position
  • Propan-1-one vs. Propan-2-one: The ketone position (C1 vs. C2) alters molecular polarity and hydrogen-bonding capacity.
Piperidine Substitution
  • 2-yl vs. 1-yl : 1-[(2S)-Piperidin-2-YL]propan-1-one’s 2-yl substitution directs the ketone group into a specific spatial arrangement, enabling stereospecific interactions in drug synthesis. In contrast, 1-(piperidin-1-yl)propan-1-one’s 1-yl substitution positions the ketone differently, affecting its role as a linker in enzyme inhibitors .
Substituent Effects
  • Aromatic vs. Aliphatic Groups : Compounds like 4-CEC and PPP incorporate aromatic rings (e.g., chlorophenyl or phenyl), enhancing lipophilicity and CNS penetration, which correlates with their psychostimulant activity . The absence of such groups in 1-[(2S)-Piperidin-2-YL]propan-1-one limits its direct psychoactive effects but makes it suitable as a synthetic building block.
Stereochemistry
  • The (2S) configuration in 1-[(2S)-Piperidin-2-YL]propan-1-one is critical for its utility in ADC payloads. Enantiomeric impurities could reduce binding efficiency or introduce off-target effects .

Biological Activity

1-[(2S)-Piperidin-2-YL]propan-1-one, a compound featuring a piperidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-[(2S)-Piperidin-2-YL]propan-1-one is C8H15NO, with a molecular weight of approximately 155.21 g/mol. The compound's structure includes a piperidine moiety attached to a propanone group, which is crucial for its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that 1-[(2S)-Piperidin-2-YL]propan-1-one exhibits significant biological activity, particularly in modulating neurotransmitter systems. Compounds with similar structures often interact with various receptors in the central nervous system, potentially influencing mood, cognition, and behavior.

The compound is believed to interact with neurotransmitter receptors and enzymes, influencing signaling pathways that regulate physiological functions. Specific mechanisms include:

  • Receptor Binding : The piperidine structure allows for interaction with dopamine and serotonin receptors.
  • Enzyme Modulation : Potential inhibition or activation of enzymes involved in neurotransmitter metabolism.

Pharmacological Studies

A variety of studies have investigated the pharmacological effects of 1-[(2S)-Piperidin-2-YL]propan-1-one:

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Antimalarial Potential

A recent study evaluated beta amino ketones, including derivatives of piperidinyl propanones, for antimalarial activity against Plasmodium falciparum. The most active compound displayed an IC50 of 0.98 µM, indicating significant potential for further development as an antimalarial agent .

Case Studies

Several case studies highlight the potential applications of 1-[(2S)-Piperidin-2-YL]propan-1-one in therapeutic contexts:

  • Cognitive Enhancement : Research suggests that compounds similar to 1-[(2S)-Piperidin-2-YL]propan-1-one may enhance cognitive function by modulating serotonin and dopamine pathways. This has implications for treating conditions like ADHD and depression.
  • Neuroprotective Effects : Studies on piperidine derivatives indicate potential neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Data Tables

Activity Target Organism/Pathway Effectiveness (MIC/IC50)
AntimicrobialStaphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
AntimalarialPlasmodium falciparumIC50 = 0.98 µM
Cognitive EnhancementSerotonin/Dopamine ReceptorsVariable

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